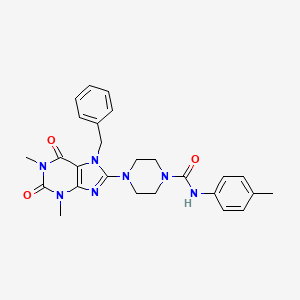

![molecular formula C17H19ClN2OS2 B4624625 N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)

N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea

Overview

Description

Thiourea derivatives are recognized for their versatile applications in pharmaceuticals, agriculture, and as ligands in coordination chemistry. Their synthesis often involves the reaction of thiourea with various aldehydes or ketones in the presence of catalysts, leading to a wide range of functionalized compounds.

Synthesis Analysis

The synthesis of thiourea derivatives generally includes the interaction of thiourea with different aldehydes or esters under catalytic conditions. For example, Fazylov et al. (2016) described a three-component condensation involving thiourea to synthesize ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing the adaptability of thiourea in synthesis reactions (Fazylov et al., 2016).

Molecular Structure Analysis

Studies on thiourea derivatives often involve detailed structural characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, Hu et al. (2008) synthesized N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea and determined its crystal structure, highlighting the nonoclinic space group and specific molecular dimensions, which provide insights into the molecular geometry and potential interaction sites (Hu et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, including cyclization, isomerization, and interactions with different electrophiles, depending on their functional groups. Rozentsveig et al. (2011) reported on the cascade synthesis of a thiazole derivative by reacting a benzenesulfonamide with thiourea, demonstrating the compound's reactivity and potential for forming heterocyclic structures (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies often include thermal analysis to assess stability and reactivity under different conditions. Jironga (2013) synthesized a thiourea derivative and analyzed its specific heat capacity and thermodynamic properties, offering insight into its stability and storage considerations (Jironga, 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

Thiourea derivatives are synthesized through various chemical reactions, serving as intermediates in the preparation of numerous heterocyclic compounds. For instance, the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils and their reactions with cyclic amines and methylation processes are foundational in producing uracil derivatives and exploring Perkin rearrangement products (Morita, Tanaka, & Takagi, 1983).

Pharmaceutical Research

Thiourea derivatives play a significant role in pharmaceutical research, particularly in the design of compounds with hypotensive activity. Novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and evaluated for their hypotensive properties (Fazylov et al., 2016).

Material Science and Polymerization

In material science, thiourea dioxide is utilized as a green and affordable reducing agent for the activators regenerated by electron transfer (ARGET) ATRP polymerization of various monomers. This demonstrates thiourea derivatives' versatility in polymer science, facilitating the synthesis of block copolymers and contributing to sustainable chemistry practices (Mendonça et al., 2019).

Antimicrobial and Antitumor Activities

Thiourea derivatives have been investigated for their antimicrobial and antitumor properties. For example, 5-alkyl-2-amino-3-methylcarboxylate thiophenes exhibit pronounced anti-proliferative activity and tumor cell selectivity, highlighting the potential of thiourea derivatives in developing novel anticancer drugs (Thomas et al., 2017).

Environmental Science

In environmental science, thiourea derivatives are synthesized for studying the environmental fate of agrochemicals, exemplified by the synthesis of [14C]pyrithiobac-sodium. This research aids in understanding the degradation and mobility of pesticides in the environment, contributing to the development of environmentally friendly pest management strategies (Ravi et al., 2006).

For further information and a deeper dive into the scientific research applications of thiourea derivatives, you can explore the following references:

- Synthesis and Some Reactions of 6-(2-Hydroxyphenyl)-2-thiouracils (Morita, Tanaka, & Takagi, 1983)

- Synthesis and Hypotensive Activity of Novel Styryl Derivatives Based on Ethyl-4-(4-Methoxyphenyl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (Fazylov et al., 2016)

- Thiourea Dioxide As a Green and Affordable Reducing Agent for the ARGET ATRP of Acrylates, Methacrylates, Styrene, Acrylonitrile, and Vinyl Chloride (Mendonça et al., 2019)

- Pronounced Anti-proliferative Activity and Tumor Cell Selectivity of 5-Alkyl-2-amino-3-methylcarboxylate Thiophenes (Thomas et al., 2017)

- A Facile Synthesis of [14C]pyrithiobac-sodium (Ravi et al., 2006)

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS2/c1-12-3-6-14(7-4-12)23-10-9-19-17(22)20-15-11-13(18)5-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAGUJDYNMRTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)

![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)